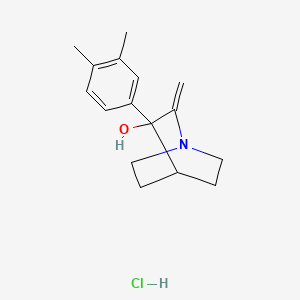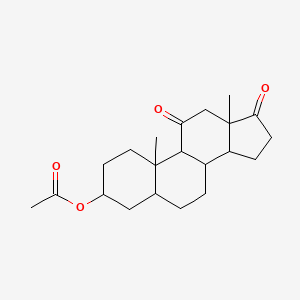
5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound characterized by multiple benzoyl and chlorobenzoyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Benzoyloxy)-2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenylbenzoat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet:
Veresterung: Der erste Schritt beinhaltet die Veresterung eines Phenolderivats mit Benzoylchlorid in Gegenwart einer Base wie Pyridin.
Hydrazonbildung: Das Zwischenprodukt wird dann unter sauren Bedingungen mit 2-Chlorbenzoylhydrazin umgesetzt, um die Carbohydrazonoylgruppe zu bilden.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit einem weiteren Benzoylchlorid, um die vollständige Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Schritte, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit umfassen. Verfahren wie kontinuierliche Fließsynthese und die Verwendung automatisierter Reaktoren können die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Phenylringen, eingehen, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole oder Amine umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können an den Benzoyl- und Chlorbenzoylringsystemen auftreten und ermöglichen eine weitere Funktionalisierung.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in sauren Bedingungen.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) in wasserfreien Bedingungen.
Substitution: Halogenierungsmittel wie Brom (Br₂) oder Nitrierungsmittel wie Salpetersäure (HNO₃) in Gegenwart von Schwefelsäure (H₂SO₄).
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole, Amine und reduzierte aromatische Verbindungen.
Substitution: Halogenierte oder nitrierte Derivate der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese kann 5-(Benzoyloxy)-2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenylbenzoat als Baustein für komplexere Moleküle verwendet werden. Seine vielfältigen reaktiven Stellen ermöglichen vielfältige chemische Modifikationen.
Biologie
Die potenzielle biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Medikamentenentwicklung. Sie kann Eigenschaften wie entzündungshemmende, antimikrobielle oder Antikrebsaktivitäten aufweisen, obwohl spezifische Studien erforderlich sind, um diese Wirkungen zu bestätigen.
Medizin
In der pharmazeutischen Chemie könnten Derivate dieser Verbindung für therapeutische Anwendungen untersucht werden. Ihre strukturelle Komplexität ermöglicht Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, was möglicherweise zur Entwicklung neuer Pharmazeutika führt.
Industrie
In der Materialwissenschaft könnte die Verbindung bei der Synthese von Polymeren oder als Vorläufer für fortgeschrittene Materialien mit spezifischen Eigenschaften wie verbesserter thermischer Stabilität oder einzigartigen elektronischen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Mechanismus, durch den 5-(Benzoyloxy)-2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenylbenzoat seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Das Vorhandensein mehrerer Benzoyl- und Chlorbenzoylgruppen deutet auf potenzielle Wechselwirkungen mit hydrophoben Taschen in Proteinen hin, die ihre Funktion beeinflussen.
Wirkmechanismus
The mechanism by which 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple benzoyl and chlorobenzoyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(Benzoyloxy)-2-(2-Benzoyl)phenylbenzoat: Fehlt die Chlorbenzoylgruppe, was möglicherweise seine Reaktivität und biologische Aktivität verändert.
2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenylbenzoat: Fehlt die Benzoyloxygruppe, was sich möglicherweise auf seine chemischen Eigenschaften und Anwendungen auswirken kann.
Einzigartigkeit
5-(Benzoyloxy)-2-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenylbenzoat ist aufgrund seiner Kombination aus Benzoyl- und Chlorbenzoylgruppen einzigartig, die eine vielseitige Plattform für chemische Modifikationen und potenzielle biologische Wechselwirkungen bietet. Diese strukturelle Komplexität unterscheidet sie von einfacheren Analoga und bietet ein breiteres Anwendungsspektrum in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
767313-74-6 |
|---|---|
Molekularformel |
C28H19ClN2O5 |
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
[3-benzoyloxy-4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H19ClN2O5/c29-24-14-8-7-13-23(24)26(32)31-30-18-21-15-16-22(35-27(33)19-9-3-1-4-10-19)17-25(21)36-28(34)20-11-5-2-6-12-20/h1-18H,(H,31,32)/b30-18+ |
InChI-Schlüssel |
XSRLDDGVNCAXOP-UXHLAJHPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)
![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)
![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)


![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)

![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)




